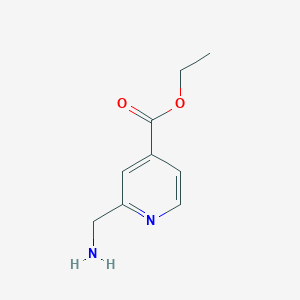

Ethyl 2-(aminomethyl)isonicotinate

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in a vast array of applications, from pharmaceuticals to materials science. The presence of the nitrogen atom imparts distinct electronic properties to the aromatic ring, influencing its reactivity and making it a versatile scaffold for chemical modification. This versatility has led to the incorporation of the pyridine motif into numerous biologically active compounds, underscoring its importance in medicinal chemistry and drug discovery. The ability of the pyridine ring to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, further solidifies its role as a cornerstone of modern organic synthesis.

Rationale for Investigating Ethyl 2-(aminomethyl)isonicotinate

This compound, and more specifically its commercially available hydrochloride salt, has garnered attention as a highly functionalized building block. The molecule incorporates three key features: a pyridine ring, an ethyl ester group, and a primary aminomethyl substituent. This unique combination of functional groups provides multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.

The primary amine allows for a range of reactions, most notably peptide bond formation, making it a valuable component in the synthesis of peptidomimetics and other amide-containing structures. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can participate in various ester-based transformations. The pyridine nitrogen itself can be quaternized or can influence the reactivity of the ring system. This trifunctional nature is the primary driver for its investigation in synthetic chemistry.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

Academic and industrial research focused on this compound and its derivatives primarily aims to leverage its structural features for the creation of novel compounds with potential therapeutic applications. Key areas of inquiry include:

Pharmaceutical Development: The compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, with a particular focus on agents targeting neurological disorders. chemimpex.com Its structure is seen as a valuable scaffold for designing drugs that may enhance cognitive function. chemimpex.com

Organic Synthesis: As a versatile building block, it is employed in the construction of more complex chemical entities. chemimpex.com Its hydrochloride salt is particularly noted for its utility in peptide coupling reactions.

Biochemical Research: Researchers utilize this compound to synthesize molecules for studying enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes. chemimpex.com

Interactive Data Tables

Below are interactive tables detailing the chemical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| CAS Number | 886733-50-2 | 1189983-26-3 |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 180.20 g/mol | 216.67 g/mol |

| Appearance | Data not available | Off-white solid chemimpex.com |

| Purity | Data not available | ≥99% (HPLC) chemimpex.com |

| Storage Conditions | Data not available | 0-8 °C chemimpex.com |

Detailed Research Findings

While specific, in-depth research articles focusing solely on the synthesis and reaction mechanisms of this compound are not abundant in publicly accessible literature, its utility is evident from its commercial availability and its classification as a building block for pharmaceutical and chemical synthesis. ambeed.com The hydrochloride salt, in particular, is highlighted as a versatile compound for creating bioactive molecules. chemimpex.com Its application in the design of drugs targeting neurological disorders suggests that the aminomethylpyridine core is a privileged scaffold in medicinal chemistry. chemimpex.com

The presence of the aminomethyl group at the 2-position of the pyridine ring is significant. This structural motif is found in various biologically active compounds and allows for the introduction of diverse substituents through reactions such as acylation, alkylation, and reductive amination. The isonicotinate (B8489971) moiety (ester at the 4-position) provides a handle for further functionalization or for modulating the solubility and pharmacokinetic properties of the resulting molecules. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate-specific reactions.

The primary application of the hydrochloride salt appears to be in peptide synthesis. The amine functionality can be coupled with carboxylic acids, often facilitated by standard peptide coupling reagents, to form amide bonds. This makes it a useful tool for creating peptidomimetics, where a non-natural amino acid analogue is incorporated into a peptide sequence to improve its stability, bioavailability, or biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(aminomethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIRVEMYVCNPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Aminomethyl Isonicotinate and Its Precursors

Established Synthetic Routes to Isonicotinate (B8489971) Esters

The formation of the ethyl isonicotinate scaffold is a critical first step. The primary methods involve the direct esterification of isonicotinic acid or, more recently, the functionalization of the pyridine (B92270) ring itself.

Esterification of Isonicotinic Acid

The most traditional and widely practiced method for synthesizing ethyl isonicotinate is the Fischer esterification of isonicotinic acid with ethanol (B145695). This acid-catalyzed reaction is typically carried out using strong mineral acids or other esterification agents.

One common approach involves refluxing isonicotinic acid with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. For instance, reacting 4.9 g of isonicotinic acid with 40 mL of ethanol and sulfuric acid at elevated temperatures, followed by neutralization with sodium carbonate and extraction, yields the desired ester. While effective, this method can generate significant aqueous waste during neutralization.

A higher-yielding variation employs thionyl chloride to first convert isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride, which then reacts with ethanol. In a representative procedure, isonicotinic acid is treated with thionyl chloride in toluene (B28343), followed by the careful addition of absolute ethanol. This method can produce ethyl isonicotinate hydrochloride in yields as high as 96%. prepchem.com

To address some of the environmental drawbacks of traditional methods, modern approaches have utilized microwave irradiation to accelerate the reaction. A highly efficient process involves reacting isonicotinic acid with ethanol in toluene for just 10 minutes under microwave irradiation (200 W) at 130°C. chemicalbook.com Using activated carbon functionalized with p-toluenesulfonic acid as a solid acid catalyst, this method achieves a 97.2% yield with 96.3% purity. chemicalbook.com

Table 1: Comparison of Esterification Methods for Ethyl Isonicotinate

| Method | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Fischer Esterification | Concentrated H₂SO₄ | Ethanol | Reflux | N/A | |

| Thionyl Chloride Method | Thionyl Chloride, DMF | Toluene | 100°C, 90 min, then addition of EtOH at 90-100°C | 96 | prepchem.com |

| Microwave-Assisted | p-TsOH on Activated C | Toluene | 130°C, 10 min, 200W | 97.2 | chemicalbook.com |

| Solid Acid Catalyst | HND230 Solid Catalyst | Toluene | 55°C, 4 hours, then reflux with water removal | 97.2 |

Alkylation Reactions Involving Pyridine Intermediates

Direct functionalization of the pyridine ring represents a more contemporary and atom-economical approach to isonicotinic acid and its esters. These methods circumvent the need to start from pre-functionalized picolines. Late-stage C-H carboxylation of pyridines is a significant challenge, but recent advances have provided viable routes.

One innovative method involves a one-pot C-H phosphination of pyridine, followed by a copper-catalyzed carboxylation of the resulting pyridylphosphonium salt with carbon dioxide (CO₂). nih.govchemistryviews.org This reaction proceeds under mild conditions—room temperature and atmospheric pressure of CO₂—using CuCl as the catalyst and ZnEt₂ as a reductant, affording isonicotinic acid derivatives in moderate to high yields. chemistryviews.org The resulting isonicotinic acid can then be esterified using the methods described previously to yield ethyl isonicotinate.

Another strategy employs a blocking group to direct C-4 alkylation. The use of a simple maleate-derived blocking group allows for a highly regioselective Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. This approach provides practical and inexpensive access to 4-alkylpyridines, which can be precursors to the desired isonicotinate structure.

Pathways for Introducing the Aminomethyl Moiety

Once the ethyl isonicotinate core is synthesized, the next critical step is the introduction of the aminomethyl group at the C-2 position. This can be achieved through several synthetic strategies, starting from appropriately functionalized ethyl isonicotinate precursors.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. libretexts.org To apply this to the synthesis of ethyl 2-(aminomethyl)isonicotinate, a precursor such as ethyl 2-formylisonicotinate or ethyl 2-acetylisonicotinate is required.

For example, ethyl 2-acetylisonicotinate can be synthesized by the reaction of ethyl isonicotinate with paraldehyde (B1678423) in the presence of iron(II) sulfate (B86663) and tert-butyl hydroperoxide, affording the product in 62% yield. chemicalbook.com The resulting ketone can then undergo reductive amination. This typically involves condensation with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or enamine, which is then reduced in situ. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. libretexts.orgyoutube.com The direct reductive amination of the acetyl group with ammonia would yield the target primary amine.

Alternatively, a precursor like ethyl 2-cyanoisonicotinate could be reduced. The catalytic hydrogenation of a nitrile group is a classic method for the synthesis of primary amines.

Table 2: Potential Reductive Amination Precursors and Methods

| Precursor Compound | Intermediate | Amine Source | Reducing Agent / Conditions | Product | Reference (for precursor/method) |

| Ethyl 2-acetylisonicotinate | Imine | Ammonia | NaBH₃CN or H₂/Catalyst | Ethyl 2-(1-aminoethyl)isonicotinate | chemicalbook.com |

| Ethyl 2-formylisonicotinate | Imine | Ammonia | NaBH₃CN or H₂/Catalyst | This compound | organic-chemistry.org |

| Ethyl 2-cyanoisonicotinate | N/A | N/A | H₂/Catalyst (e.g., Raney Nickel, Pd/C) | This compound | researchgate.net |

Nucleophilic Substitution Approaches

This pathway involves the displacement of a leaving group on a methyl substituent at the C-2 position by a nitrogen nucleophile. A key intermediate for this approach is ethyl 2-(halomethyl)isonicotinate, such as the bromo or chloro derivative. The synthesis of analogous α-(bromomethyl)acrylates is well-documented and involves the dehydrohalogenation of a β,β'-dibromo precursor.

Once the halomethyl intermediate is obtained, it can undergo an Sₙ2 reaction with a suitable nitrogen nucleophile. Common choices include ammonia, which would directly yield the primary amine, or protected amine equivalents like sodium azide (B81097) followed by reduction, or potassium phthalimide (B116566) (the Gabriel synthesis) followed by hydrazinolysis. The reaction of an α-bromo ester with sodium azide, followed by rearrangement and hydrogenation, has been shown to be a viable route to α-amino esters in other heterocyclic systems. rsc.org

Multi-Step Conversions from Halogenated Pyridines

Starting from a halogenated pyridine, such as ethyl 2-chloroisonicotinate or ethyl 2-bromoisonicotinate, provides another versatile entry to the target compound. These halogenated precursors are commercially available or can be synthesized from the corresponding 2-halopyridine-4-carboxylic acids.

A plausible synthetic sequence starting from ethyl 2-chloroisonicotinate could involve:

Cyanation : A nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction to replace the chlorine atom with a cyano group, yielding ethyl 2-cyanoisonicotinate.

Reduction : The subsequent reduction of the nitrile group to a primary amine via catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) would furnish the final product, this compound.

This multi-step approach allows for the strategic build-up of functionality on the pyridine ring, leveraging the reactivity of the halogen as a synthetic handle.

Derivatization from Formylisonicotinates

The synthesis of this compound can be effectively achieved through the reductive amination of its corresponding aldehyde precursor, Ethyl 2-formylisonicotinate. This transformation is a cornerstone of amine synthesis, involving a two-part reaction sequence that begins with the formation of an imine from the aldehyde and an amine source, followed by the reduction of the imine to the desired amine. libretexts.org

In a typical procedure, Ethyl 2-formylisonicotinate is reacted with an ammonia source, such as aqueous ammonia or ammonium (B1175870) formate, to form an intermediate imine. This imine is then reduced in situ to the primary amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation with H₂ gas over a metal catalyst like Nickel. libretexts.org The use of an iron-based catalyst with aqueous ammonia has also been demonstrated as an effective system for the reductive amination of various ketones and aldehydes. nih.gov

The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol, at controlled temperatures. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product, this compound.

Table 1: Representative Conditions for Reductive Amination This table presents generalized conditions based on established reductive amination protocols.

| Parameter | Condition |

| Starting Material | Ethyl 2-formylisonicotinate |

| Amine Source | Aqueous Ammonia / Ammonium Formate |

| Reducing Agent | NaBH₄ / H₂-Ni / Fe-catalyst |

| Solvent | Methanol / Water |

| Temperature | Room Temperature to 80°C |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, selectivity, and scalability of producing pyridine derivatives like this compound.

Catalytic Systems in Aminomethylation Reactions

Direct C-H aminomethylation of pyridine rings represents a highly atom-economical and efficient strategy. Research has focused on the development of sophisticated catalytic systems to achieve this transformation with high regioselectivity. Group 3 metal complexes, particularly those of yttrium and gadolinium, have been shown to catalyze the ortho-C–H bond addition of pyridine derivatives to nonactivated imines, yielding aminomethylated products. acs.org The catalytic activity of these systems can be significantly enhanced by the addition of secondary amines. acs.org

Other transition-metal-catalyzed approaches have also been explored. For instance, rhodium and iridium complexes have been utilized for the C-H alkylation of pyridines. orgsyn.org While direct aminomethylation remains a challenge, these catalytic C-H functionalization strategies provide a foundation for developing new methods for synthesizing compounds like this compound. orgsyn.orgnih.gov

Table 2: Examples of Catalytic Systems for Pyridine Functionalization

| Catalyst System | Reaction Type | Target Position | Reference |

| Yttrium/Gadolinium Triamido Complexes | ortho-C-H Aminomethylation | C2 | acs.org |

| Copper Catalysis with LiF/MgCl₂ | C-H Alkylation/Arylation | C2 | organic-chemistry.org |

| Nickel-Catalyzed Arylation | C-H Arylation | Most Electrophilic Site | nih.gov |

| Ruthenium π-Coordination Catalysis | Amination (C-N cleavage/formation) | Various | nih.gov |

Flow Chemistry and Continuous Processes for Scaled Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control. escholarship.orgnih.gov The continuous synthesis of pyridine derivatives can be achieved by pumping reagents through heated reactors, allowing for precise control over reaction time, temperature, and mixing. escholarship.org This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

The synthesis of pyridinium (B92312) salts has been accelerated using continuous flow systems, sometimes coupled with microwave irradiation, achieving high yields in very short residence times. nih.gov Furthermore, advanced techniques like Bayesian optimization can be integrated with flow chemistry setups to rapidly identify optimal reaction conditions for yield and purity. escholarship.org Such continuous processes are highly suitable for the large-scale manufacturing of functionalized pyridines.

Microwave-Assisted Synthesis of Related Pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) is a valuable technique for accelerating chemical reactions. By using microwave irradiation, reaction times can often be dramatically reduced from hours to minutes, and yields can be improved. The synthesis of various aminopyridine and 2-pyridone derivatives has been successfully demonstrated using this technology. nih.govnih.gov

For example, primary aminomethylene substituents have been introduced into 2-pyridone frameworks through a microwave-assisted cyanation followed by reduction. nih.gov Similarly, multicomponent reactions to form highly substituted 2-aminopyridines can be performed efficiently under solvent-free microwave conditions. nih.gov The synthesis of pyridinium salts via SN2-type reactions is also significantly accelerated by microwave heating. mdpi.com These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient production of this compound and related structures. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridinium Salt

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Reflux | Several Hours | Lower | mdpi.com |

| Microwave Irradiation | 155 | 50 min | 48 | mdpi.com |

Isolation and Purification Techniques for Research Applications

The final stage in any synthetic process is the isolation and purification of the target compound. For this compound, which is typically a solid, standard techniques can be employed. After the reaction is complete, a common work-up procedure involves quenching the reaction, followed by extraction with a suitable organic solvent like ethyl acetate (B1210297). semanticscholar.org The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

For purification, several methods can be applied. Recrystallization from a suitable solvent or solvent mixture is a common technique to obtain highly pure crystalline solids. A mixture of benzene (B151609) and ligroin has been used for the recrystallization of a similar compound, 3-aminopyridine. orgsyn.org Alternatively, column chromatography can be used. For aminopyridine derivatives, cation-exchange chromatography has proven effective for removing excess reagents, particularly unreacted 2-aminopyridine (B139424) in pyridylamination reactions. nih.gov This method can be particularly useful for large-scale preparations. nih.gov The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Chemical Reactivity and Functional Group Transformations of Ethyl 2 Aminomethyl Isonicotinate

Reactivity of the Primary Amine Group

The primary amine group (-NH2) on the aminomethyl substituent is a potent nucleophile and a site for various bond-forming reactions. Its reactivity is central to the construction of new C-N bonds.

The primary amine of ethyl 2-(aminomethyl)isonicotinate readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This nucleophilic acyl substitution reaction leads to the formation of a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group to yield the corresponding N-acylated product.

These reactions are fundamental in peptide synthesis and the modification of molecules to introduce new functional groups or to build more complex structures.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Byproduct |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Ethyl 2-((acetylamino)methyl)isonicotinate | HCl |

| Benzoyl Chloride (C₆H₅COCl) | Ethyl 2-((benzoylamino)methyl)isonicotinate | HCl |

| Acetic Anhydride ((CH₃CO)₂O) | Ethyl 2-((acetylamino)methyl)isonicotinate | Acetic Acid |

The primary amine group can condense with aldehydes or ketones in a reaction that results in the formation of an imine, also known as a Schiff base. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often catalyzed by acid, yields the C=N double bond characteristic of an imine.

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is significant in the synthesis of various heterocyclic compounds and ligands for metal complexes. These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction.

Table 2: Formation of Imines from this compound

| Carbonyl Compound | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | Ethyl 2-(((E)-benzylideneamino)methyl)isonicotinate |

| Acetone | Ethyl 2-((isopropylideneamino)methyl)isonicotinate |

| Salicylaldehyde | Ethyl 2-(((E)-(2-hydroxybenzylidene)amino)methyl)isonicotinate |

The primary amine of this compound can participate in transition metal-catalyzed cross-coupling reactions to form new C-N bonds, particularly with aryl or vinyl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com The primary amine of this compound can act as the nucleophilic coupling partner with an aryl halide or triflate. acsgcipr.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu). wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. numberanalytics.com

Ullmann Condensation: A copper-catalyzed alternative for N-arylation is the Ullmann condensation. wikipedia.org This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but has seen significant improvements with the development of modern ligand systems. acsgcipr.orgwikipedia.org In this reaction, the primary amine couples with an aryl halide in the presence of a copper catalyst (e.g., CuI) and a base. wikipedia.orgnih.gov

Table 3: C-N Cross-Coupling Reactions

| Reaction Name | Coupling Partner (Example) | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Bromobenzene | Pd(OAc)₂ / Xantphos / NaOt-Bu | N-Aryl Amine |

| Ullmann Condensation | Iodobenzene | CuI / Ligand / Base | N-Aryl Amine |

Transformations Involving the Ester Functionality

The ethyl ester group (-COOEt) is another key reactive site in the molecule. It is susceptible to nucleophilic attack at the carbonyl carbon, leading to transformations such as transesterification and amidation.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like NaOR'). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions will produce mthis compound. Modern methods may also employ specific metal catalysts to achieve this transformation under milder conditions. nih.govresearchgate.net

Table 4: Transesterification of this compound

| Alcohol (R'-OH) | Catalyst | Product Ester |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 2-(aminomethyl)isonicotinate |

| Benzyl Alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 2-(aminomethyl)isonicotinate |

The ester group can be converted into an amide through a reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. chemistrysteps.com This nucleophilic acyl substitution involves the attack of the amine nucleophile on the ester's carbonyl carbon. An alkoxy group (in this case, ethoxide) is subsequently eliminated. chemistrysteps.com While this reaction is possible, esters are generally less reactive than acyl chlorides or anhydrides, so the reaction may require heating or catalysis to proceed efficiently. chemistrysteps.comwikipedia.org This reaction pathway allows for the synthesis of various amides from the parent ester.

Table 5: Amidation of the Ester Group (Aminolysis)

| Amine Reagent | Product Amide | Byproduct |

|---|---|---|

| Ammonia (NH₃) | 2-(Aminomethyl)isonicotinamide | Ethanol (B145695) |

| Methylamine (CH₃NH₂) | 2-(Aminomethyl)-N-methylisonicotinamide | Ethanol |

| Diethylamine ((CH₃CH₂)₂NH) | 2-(Aminomethyl)-N,N-diethylisonicotinamide | Ethanol |

Reductions to Alcohol Derivatives

The ethyl ester functional group of this compound can be reduced to a primary alcohol, yielding (2-(aminomethyl)pyridin-4-yl)methanol. The choice of reducing agent is crucial to achieve this transformation, as the pyridine (B92270) ring can also be susceptible to reduction under certain conditions.

Mild reducing agents are typically employed for the selective reduction of esters in the presence of other reducible functionalities. Sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing aldehydes and ketones; however, its reaction with esters is generally slow. commonorganicchemistry.com To effectively reduce the ester in this compound, stronger conditions, such as an excess of NaBH₄ in an alcohol solvent like methanol or ethanol at elevated temperatures, may be required. sci-hub.se The use of an alcohol solvent that matches the ester's alcohol component (in this case, ethanol) can prevent transesterification as a side reaction. sci-hub.se The reactivity of sodium borohydride towards esters can be enhanced by the addition of Lewis acids or other additives. sci-hub.se

More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would also readily reduce the ester but might offer less selectivity.

Alternatively, catalytic hydrogenation can be employed. While this method is effective for ester reduction, it can also lead to the reduction of the pyridine ring itself, especially under harsh conditions (high pressure and temperature). For instance, the hydrogenation of the related compound ethyl nicotinate (B505614) can result in either partial or full reduction of the pyridine ring to form the corresponding piperidine (B6355638) derivative. researchgate.net Studies on the catalytic hydrogenation of ethyl acetate (B1210297) to ethanol have utilized various catalysts, such as Ni-based systems, which could potentially be adapted for this transformation. nih.gov

Table 1: Selected Reagents for Reduction of Ethyl Ester

| Reagent(s) | Expected Product(s) | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | (2-(aminomethyl)pyridin-4-yl)methanol | Excess reagent, reflux in ethanol or methanol | Slow reaction; selectivity over potential ring reduction is high. commonorganicchemistry.comsci-hub.se |

| NaBH₄ / Additive (e.g., CaCl₂, ZnCl₂) | (2-(aminomethyl)pyridin-4-yl)methanol | Anhydrous THF | Additives enhance the reactivity of NaBH₄ towards esters. sci-hub.se |

| Catalytic Hydrogenation (e.g., H₂, Pd/C or Ni) | (2-(aminomethyl)pyridin-4-yl)methanol and/or (2-(aminomethyl)piperidin-4-yl)methanol | High pressure, elevated temperature | Risk of over-reduction to the corresponding piperidine. researchgate.netnih.gov |

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property makes it less reactive than benzene (B151609) towards electrophilic attack and more susceptible to nucleophilic attack. The substituents on this compound—an electron-withdrawing ethyl carboxylate group at C4 and an aminomethyl group at C2—further modulate this reactivity.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene. gcwgandhinagar.com The ring nitrogen's electron-withdrawing inductive effect deactivates the entire ring towards attack by electrophiles. vaia.comlibretexts.org Furthermore, the typical acidic conditions of EAS reactions (e.g., nitration with HNO₃/H₂SO₄) lead to the protonation of the basic nitrogen atom, forming a pyridinium (B92312) ion. This positive charge dramatically increases the deactivation of the ring, making further electrophilic attack extremely unfavorable. gcwgandhinagar.comrsc.org

In the case of this compound, the ring is already substituted with a strongly deactivating ethyl carboxylate group at the 4-position. The aminomethyl group at the 2-position, while potentially activating in its free base form, would likely be protonated under EAS conditions to form an electron-withdrawing ammonium (B1175870) group (-CH₂NH₃⁺), further deactivating the ring.

If a reaction were to be forced under exceptionally harsh conditions, the substitution would be predicted to occur at the C3 or C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions would result in a highly unstable resonance intermediate with a positive charge on the already electron-deficient nitrogen atom. libretexts.orgquimicaorganica.org However, given the combined deactivating effects of the ring nitrogen and the two substituents, standard EAS reactions are generally not considered viable pathways for this molecule.

A strategy to overcome the low reactivity of pyridines in EAS involves the initial N-oxidation of the pyridine to a pyridine-N-oxide. quimicaorganica.orgyoutube.com The N-oxide is more reactive towards EAS, and substitution is often directed to the 4-position. quimicaorganica.org However, this approach is not applicable for functionalizing the 4-position of the title compound as it is already occupied by the ester group.

Nucleophilic Aromatic Substitution (NAS) on Substituted Pyridines

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction requires a good leaving group (such as a halide) on the ring and is facilitated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

This compound itself does not possess a typical leaving group for an SNAr reaction. However, if a halogen were present at another position on the ring, such as C6, the molecule would be a prime candidate for NAS. For example, in a hypothetical "Ethyl 2-(aminomethyl)-6-chloroisonicotinate," the chlorine atom would be an excellent leaving group. The attack of a nucleophile at the C6 position would be highly favored because the resulting negative charge in the Meisenheimer intermediate would be effectively delocalized and stabilized by both the ring nitrogen (para to the site of attack) and the ethyl carboxylate group (ortho to the site of attack).

Pyridines are known to be particularly reactive towards NAS when substituted at the ortho or para positions relative to the leaving group, as this allows the negative charge to be delocalized onto the electronegative nitrogen atom. wikipedia.org The classic Chichibabin reaction, which involves the amination of pyridine using sodium amide, is a well-known example of NAS on a pyridine ring. wikipedia.org

N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with electrophilic oxygen sources, leading to the formation of a pyridine-N-oxide. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, as well as hydrogen peroxide (H₂O₂). youtube.comchemicalforums.comcsbsju.edu

The reaction involves the attack of the nucleophilic pyridine nitrogen on the electrophilic oxygen atom of the peroxy reagent. This reaction is generally efficient for pyridines. In this compound, the primary amino group of the aminomethyl substituent could also be susceptible to oxidation; however, oxidation of the pyridine nitrogen is a very common and predictable transformation. The resulting N-oxide, "this compound N-oxide," would have altered chemical and physical properties, including modified reactivity in substitution reactions as discussed previously. quimicaorganica.orgyoutube.com

Cyclization Reactions and Heterocyclic Annulation

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a pyridine ring structure, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Formation of Imidazo[1,5-a]pyridine (B1214698) Systems

The 2-(aminomethyl)pyridine substructure within this compound is the key reactive motif for the construction of the imidazo[1,5-a]pyridine ring system. beilstein-journals.org This bicyclic scaffold is of significant interest in medicinal chemistry. The synthesis is typically achieved through the cyclocondensation of the 2-(aminomethyl)pyridine moiety with a two-carbon electrophilic partner, which provides the remaining atoms for the five-membered imidazole (B134444) ring.

Various synthetic methods have been developed for this transformation using the parent 2-(aminomethyl)pyridine. One notable method involves the reaction with nitroalkanes that are electrophilically activated in a medium of polyphosphoric acid (PPA). beilstein-journals.org The reaction proceeds through the initial nucleophilic attack of the aminomethyl group, followed by an intramolecular cyclization onto the pyridine ring and subsequent aromatization to yield the imidazo[1,a]pyridine. beilstein-journals.org Other methods utilize reagents such as aldehydes, ketones, or carboxylic acids as the electrophilic partner. nih.gov

By analogy, this compound is expected to react similarly, yielding an imidazo[1,5-a]pyridine derivative bearing an ethyl carboxylate substituent at the 5-position of the fused ring system.

Table 2: Exemplary Conditions for Imidazo[1,5-a]pyridine Synthesis from 2-(Aminomethyl)pyridine

| Electrophile | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nitroethane | PPA / H₃PO₃ | - | 130 | 72 | beilstein-journals.org |

| 1-Nitropropane | PPA / H₃PO₃ | - | 130 | 78 | beilstein-journals.org |

| 2-Nitropropane | PPA / H₃PO₃ | - | 130 | 35 | beilstein-journals.org |

| Di-2-pyridyl ketone + Benzylamine | I₂ / NaOAc | Dioxane | 100 | 85 | rsc.org |

Note: The yields in this table are for the reaction with the parent 2-(aminomethyl)pyridine. The reactivity of this compound may vary due to the electronic effect of the C4-ester group.

Other Fused Heterocyclic Architectures

While the derivatization into pyrazolo[1,5-a]pyridines is not documented, the functional groups of this compound make it a plausible precursor for other fused heterocyclic systems. The presence of a primary amine ortho to a pyridine nitrogen allows for cyclocondensation reactions with 1,3-dielectrophiles to form six-membered heterocyclic rings fused to the pyridine core. A prominent example of such a transformation is the reaction with β-ketoesters to form tetrahydropyrido[1,2-a]pyrimidin-4-one derivatives.

The reaction of 2-(aminomethyl)pyridine derivatives with β-ketoesters typically proceeds via an initial condensation between the primary amine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization. This type of reaction provides a direct route to the pyrido[1,2-a]pyrimidine (B8458354) core structure, which is of interest in medicinal chemistry.

The proposed reaction of this compound with a β-ketoester, such as ethyl acetoacetate, is anticipated to yield a substituted tetrahydropyrido[1,2-a]pyrimidin-4-one. The reaction would likely be catalyzed by acid or proceed under thermal conditions to facilitate the initial imine formation and subsequent intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Ethyl acetoacetate | Ethyl 2-methyl-4-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine-8-carboxylate | Acid or thermal catalysis |

| This compound | Diethyl malonate | Ethyl 2-hydroxy-4-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine-8-carboxylate | Base catalysis |

Table 1: Hypothetical Synthesis of Fused Heterocyclic Architectures from this compound

Derivatives and Analogues of Ethyl 2 Aminomethyl Isonicotinate in Chemical Research

Structure-Reactivity Relationships in Isonicotinic Acid Derivatives

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.org The reactivity of isonicotinic acid and its derivatives is fundamentally influenced by the electronic properties of the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates the positions ortho and para to it for nucleophilic substitution. This electronic influence extends to the carboxylic acid moiety, affecting its acidity and the reactivity of its derivatives, such as esters and amides.

The relationship between the structure of these derivatives and their chemical reactivity is a key area of study, often explored through Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These studies aim to establish a linear regression model that correlates the biological activities of compounds with their physicochemical properties. researchgate.net For instance, the introduction of different substituents onto the pyridine nucleus can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. These modifications, in turn, dictate the molecule's interaction with biological targets or its behavior in chemical reactions. nih.govacs.org Derivatives such as isonicotinic acid N-oxide have also been studied using quantum chemical calculations to analyze their electronic and topologic properties, providing deeper insight into their reactivity. thegoodscentscompany.com

Synthesis and Characterization of Substituted Aminomethyl Pyridines

The synthesis of substituted aminomethyl pyridines, a class of compounds structurally related to ethyl 2-(aminomethyl)isonicotinate, employs a variety of synthetic methodologies. These methods are designed to introduce diverse functional groups onto the pyridine scaffold, which is a common motif in many bioactive molecules. nih.gov

One notable synthetic approach is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to produce imidazo[1,5-a]pyridines. beilstein-journals.org This reaction's efficiency has been optimized by studying the effects of reagents and reaction conditions, such as temperature and the composition of the acid medium. For example, the reaction of 2-(aminomethyl)pyridine with nitroethane was systematically improved by adjusting the ratio of polyphosphoric acid (PPA) to phosphorous acid (H₃PO₃) and increasing the temperature, leading to a significantly higher yield of the desired product. beilstein-journals.org

Another innovative strategy involves a traceless umpolung of 1-amidopyridin-1-ium salts, enabling a C3-selective C-H activation of pyridine to synthesize 3-(aminomethyl)pyridine. rsc.org Furthermore, a robust methodology has been developed for the synthesis of polysubstituted pyridines through the remodeling of (aza)indole or benzofuran (B130515) skeletons, allowing for the introduction of multiple functional groups in a controlled manner. nih.gov

The characterization of these synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. beilstein-journals.orgnih.gov

Table 1: Selected Reaction Optimization for the Synthesis of 1-Methyl-3-phenylimidazo[1,5-a]pyridine (16a) from 2-(aminomethyl)pyridine (12) and Nitroethane (1a) This table is generated based on data from the study by Aksenov et al., 2020. beilstein-journals.org

| Entry | Acid Medium (mass/mass ratio) | Temperature (°C) | Yield (%) |

| 1 | 85% PPA | 110 | Low |

| 2 | 87% PPA / H₃PO₃ (2:1) | 110 | 22 |

| 3 | 87% PPA / H₃PO₃ (2:1) | 140 | 43 |

| 4 | 87% PPA / H₃PO₃ (1:1) | 140 | 62 |

| 5 | 87% PPA / H₃PO₃ (1:1) | 160 | 77 |

Design and Preparation of this compound Analogues for Mechanistic Studies

The design and synthesis of analogues of a target compound are fundamental to probing reaction mechanisms and understanding structure-activity relationships. In the context of isonicotinic acid derivatives, analogues are often prepared to investigate their interactions with biological systems or to study their supramolecular chemistry.

A prominent example is the development of analogues of Isoniazid (B1672263) (isonicotinic acid hydrazide, INH), a key antitubercular agent. nih.gov New pyridine derivatives have been designed and synthesized as INH analogues to evaluate their biological activity. nih.gov These efforts involve modifying the core structure and assessing how these changes affect the compound's efficacy.

Another area of research is the design of cocrystals, where an active molecule is combined with a coformer to create a new crystalline solid with potentially improved physicochemical properties. For instance, an isoniazid derivative was synthesized by reacting it with diacetone alcohol. iucr.org This new molecule was then used to prepare a series of eight different cocrystals with various carboxylic acid coformers. iucr.org The primary interaction in these cocrystals was the expected hydrogen bond between the pyridine ring and the carboxylic acid, but the study of these analogues revealed additional, consistent hydrogen-bonding patterns, providing insight into the principles of crystal engineering. iucr.org The preparation of such analogues is essential for mechanistic studies in supramolecular chemistry and materials science.

Table 2: Coformers Used in the Preparation of Isoniazid Derivative Cocrystals for Supramolecular Studies This table is generated based on data from the study by Yeo et al., 2022. iucr.org

| Coformer | Chemical Class |

| Succinic acid | Dicarboxylic Acid |

| 3,5-Dinitrobenzoic acid | Substituted Benzoic Acid |

| 4-Nitrobenzoic acid | Substituted Benzoic Acid |

| 2-Chloro-4-nitrobenzoic acid | Substituted Benzoic Acid |

| 2,5-Dihydroxybenzoic acid | Substituted Benzoic Acid |

| 3-Hydroxybenzoic acid | Substituted Benzoic Acid |

| 4-Hydroxybenzoic acid | Substituted Benzoic Acid |

| Cinnamic acid | Unsaturated Carboxylic Acid |

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science for designing novel molecules and predicting their properties before their synthesis. For derivatives of isonicotinic acid, methods like machine learning and molecular docking are used to accelerate the discovery of new compounds with desired characteristics. nih.govnih.gov

Researchers have successfully used advanced machine learning methods to address the design of new antitubercular drugs based on the isonicotinic acid hydrazide scaffold. nih.gov Predictive models are built using large datasets of known compounds and their activities. These models, which can achieve balanced accuracies of around 80%, are then used to screen virtual chemical libraries to identify the most promising candidates for synthesis. nih.govnih.govresearchgate.net For example, a set of predictive models was developed using the On-line Chemical Database and Modeling Environment (OCHEM) based on previously synthesized isoniazid derivatives. nih.govresearchgate.net These models demonstrated a balanced accuracy of 67-79% in test set validation and were used to design new compounds. nih.govresearchgate.net

Following computational screening, the top-ranked virtual hits are synthesized and tested experimentally to validate the models' predictions. nih.gov This iterative cycle of computational design, synthesis, and testing streamlines the discovery process. Molecular docking studies are also employed to provide mechanistic insights, for example, by predicting how the designed molecules might bind to a specific biological target, such as the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycobacterial cell wall synthesis. nih.govnih.gov These computational approaches not only guide the synthesis of novel derivatives but also provide a deeper understanding of their potential mechanisms of action at the molecular level. nih.gov

Table 3: Summary of Predictive Machine Learning Models for Isonicotinic Acid Hydrazide Derivatives This table is generated based on data from studies by Kovalishyn et al., 2018 and 2020. nih.govnih.govresearchgate.net

| Model Type | Performance Metric | Result | Application |

| Regression Models | Coefficient of determination (q²) | 0.7 - 0.8 | Predicting anti-TB activity |

| Classification Models | Balanced Accuracy (cross-validation) | ~80% | Predicting anti-TB activity |

| Binary Classifiers | Balanced Accuracy (5-fold cross-validation) | 61% - 78% | Predicting anti-TB activity |

| Binary Classifiers | Balanced Accuracy (test set validation) | 67% - 79% | Predicting anti-TB activity |

Role of Ethyl 2 Aminomethyl Isonicotinate As a Synthetic Building Block

Precursor in Complex Organic Molecule Assembly

The strategic placement of a nucleophilic aminomethyl group and an electrophilic ethyl ester on the isonicotinate (B8489971) scaffold makes Ethyl 2-(aminomethyl)isonicotinate a powerful tool for the assembly of complex molecular architectures. This is particularly evident in its utility in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are highly valued for their efficiency in generating molecular diversity from simple starting materials. beilstein-journals.orgtechniques-ingenieur.frnih.govnih.gov While direct examples exclusively featuring this compound in these reactions are not extensively documented in readily available literature, its structure is ideally suited for such transformations. The primary amine can react with a ketone or aldehyde to form an imine, which then participates in the MCR cascade.

Furthermore, the inherent reactivity of the amine and ester functionalities allows for sequential modifications, enabling the construction of intricate molecular frameworks. The amine can be readily acylated, alkylated, or used in the formation of Schiff bases, while the ester can undergo hydrolysis, amidation, or reduction to introduce further diversity. This dual reactivity is a cornerstone of its utility in the synthesis of bioactive molecules, where precise control over functional group presentation is paramount. nih.gov

Intermediate in the Synthesis of Ligands for Coordination Chemistry

The pyridine (B92270) nitrogen and the aminomethyl group of this compound provide excellent coordination sites for metal ions, making it a valuable precursor for the synthesis of a wide array of ligands for coordination chemistry. The resulting metal complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. rsc.orggoogle.com

The aminomethyl pyridine moiety can act as a bidentate ligand, chelating to a metal center through both the pyridine nitrogen and the amine nitrogen. The ester group, while generally a weaker coordinator, can also participate in metal binding, particularly after hydrolysis to the corresponding carboxylate. This allows for the formation of stable coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The functionalizable nature of the ligand, through either the amine or the ester, allows for the tuning of the properties of the resulting MOF.

While specific studies detailing the use of this compound itself in the synthesis of coordination complexes are not abundant, the coordination chemistry of closely related 2-(aminomethyl)pyridine and pyridine-carboxylate ligands is well-established. researchgate.net This body of work provides a strong basis for predicting the coordination behavior of this compound and its derivatives.

Applications in Peptide Coupling and Bioconjugation Chemistry

The primary amine of this compound makes it a suitable candidate for applications in peptide chemistry and bioconjugation. The amine can be coupled to the C-terminus of a peptide or a protein, effectively incorporating the isonicotinate moiety into a larger biomolecule. biosyn.comlibretexts.orgrootsanalysis.com

In solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery, linkers are required to anchor the growing peptide chain to a solid support. While not a conventional linker itself, the aminomethyl group of this compound could be attached to a suitable resin, with the ester group then serving as the point of attachment for the first amino acid. This would allow for the synthesis of peptides with a C-terminal isonicotinate modification. nih.gov

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a powerful tool for developing targeted therapeutics and diagnostic agents. The aminomethyl group of this compound can be used to attach the molecule to proteins, antibodies, or other biomolecules through various chemical strategies. libretexts.orgnih.govnih.gov This could be used, for example, to append a metal-chelating isonicotinate group for applications in radioimmunotherapy or as a fluorescent tag after appropriate modification.

Contribution to Advanced Heterocyclic Chemistry

Perhaps one of the most well-documented applications of this compound and its close relatives is in the synthesis of advanced heterocyclic systems. The inherent reactivity of the 2-(aminomethyl)pyridine scaffold allows for its participation in a variety of cyclization and cyclocondensation reactions to form fused heterocyclic rings. beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org

A notable example is the synthesis of imidazo[1,5-a]pyridines. Research by Aksenov and colleagues has demonstrated that 2-(aminomethyl)pyridines can undergo efficient cyclocondensation with electrophilically activated nitroalkanes to yield substituted imidazo[1,5-a]pyridines. beilstein-journals.orgresearchgate.netnih.gov This reaction proceeds through the initial formation of an amidine intermediate, followed by an intramolecular cyclization onto the pyridine ring. The ester group of this compound would be retained in the final product, offering a handle for further functionalization.

Another powerful transformation in heterocyclic synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgnih.govmdpi.comnih.govyoutube.com While typically applied to indole (B1671886) and isoquinoline (B145761) synthesis, analogous reactions with pyridine derivatives are known. The aminomethyl group of this compound could potentially participate in such reactions, leading to the formation of novel fused heterocyclic systems.

The ability of this compound to serve as a precursor to a variety of complex heterocyclic structures underscores its importance in medicinal chemistry and drug discovery, where such scaffolds are often associated with a wide range of biological activities.

Insufficient Published Research on the Coordination Chemistry of this compound

A thorough investigation of available scientific literature reveals a significant lack of published research specifically detailing the coordination chemistry of the compound this compound. Consequently, it is not possible to construct a detailed, scientifically accurate article that adheres to the requested outline focusing solely on this specific molecule.

The requested article structure, including ligand design, synthesis of metal complexes, structural elucidation via X-ray crystallography, stereochemical aspects, and spectroscopic characterization, requires in-depth experimental data and analysis that are not present in the public domain for this compound. While information exists for structurally related compounds, such as other isonicotinate derivatives or aminopyridines, the strict constraint to focus exclusively on this compound prevents the use of analogous data.

Therefore, the creation of the requested article is not feasible at this time due to the absence of the necessary scientific data.

Coordination Chemistry of Ethyl 2 Aminomethyl Isonicotinate

Spectroscopic Characterization of Metal Complexes

Electronic Spectroscopy (UV-Vis) for Coordination Environment Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for elucidating the coordination environment of metal complexes with Ethyl 2-(aminomethyl)isonicotinate. The absorption of UV-Vis light by these complexes promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide valuable information about the geometry of the complex and the nature of the metal-ligand interactions. fiveable.melibretexts.org

The electronic spectra of transition metal complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions.

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. Conversely, metal-to-ligand charge transfer (MLCT) bands result from the excitation of an electron from a metal-based d-orbital to an empty ligand-based orbital (e.g., a π* orbital of the pyridine (B92270) ring). These transitions are typically much more intense than d-d transitions. The isonicotinate (B8489971) moiety, with its π-system, can facilitate such charge transfer processes.

The table below presents representative UV-Vis absorption data for transition metal complexes with ligands analogous to this compound, illustrating the typical absorption regions for d-d and charge transfer bands.

| Metal Complex (Analogous) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference |

|---|---|---|---|---|

| [Ni(NH3)6]2+ | 360, 590 | ~5 | 3A2g → 3T1g(P), 3A2g → 3T1g(F) (d-d) | researchgate.net |

| [Cu(NH3)4(H2O)2]2+ | 600 | ~50 | 2Eg → 2T2g (d-d) | libretexts.org |

| [Fe(bpy)3]2+ (bpy = 2,2'-bipyridine) | 522 | ~8600 | MLCT (d → π*) | nih.gov |

| Zn(II) complex with S-Methylisothiosemicarbazide-based ligand | 437, 351 | 8770, 19745 | LMCT/Intra-ligand | nih.gov |

By analyzing the position, intensity, and shape of the absorption bands in the UV-Vis spectrum of an this compound complex, researchers can infer details about its coordination geometry (e.g., octahedral, tetrahedral, or square planar), the electronic effects of the ligand on the metal center, and the nature of the chemical bonding within the complex. fiveable.melibretexts.org

Theoretical Insights into Metal-Ligand Bonding and Complex Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand bonding and the factors governing the stability of coordination complexes formed with this compound. These methods allow for the detailed examination of electronic structure, bond energies, and geometric parameters that are not always accessible through experimental techniques alone. researchgate.net

Metal-Ligand Bond Analysis: DFT calculations can be employed to optimize the geometry of metal complexes, yielding precise information about bond lengths and angles. For an this compound complex, this would include the M-N distances for both the pyridine nitrogen and the aminomethyl nitrogen, as well as the M-O distance if the carbonyl oxygen of the ester group participates in coordination. Analysis of the calculated bond lengths can reveal the relative strength of the coordinate bonds and the steric influences within the complex.

Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity and electronic properties of a complex. The HOMO-LUMO energy gap (ΔE) is an indicator of the kinetic stability of the complex; a larger gap generally implies higher stability. In the context of this compound complexes, the HOMO is often associated with the metal d-orbitals, while the LUMO may be located on the π* orbitals of the isonicotinate ring, which has implications for the electronic transitions observed in UV-Vis spectroscopy.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the donor-acceptor interactions between the ligand and the metal ion. This analysis can quantify the charge transfer between the ligand's lone pair orbitals (the Lewis base) and the vacant orbitals of the metal ion (the Lewis acid), providing a quantitative measure of the strength of the metal-ligand bond.

The following table summarizes key theoretical parameters that can be calculated to understand the bonding and stability of metal complexes with ligands analogous to this compound.

| Parameter | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| Optimized Bond Lengths (M-N, M-O) | Indicates the strength and nature of the coordinate bonds. | DFT (e.g., B3LYP functional) | |

| HOMO-LUMO Energy Gap (ΔE) | Relates to the kinetic stability and electronic excitability of the complex. | DFT | |

| Natural Population Analysis (NPA) Charges | Describes the electron distribution and the extent of charge transfer between the metal and ligand. | NBO analysis within a DFT framework | |

| Binding Energy | Provides a measure of the thermodynamic stability of the complex. | DFT with appropriate basis sets and solvent models |

Through these theoretical approaches, a comprehensive model of the coordination chemistry of this compound can be developed, complementing and extending the knowledge gained from experimental studies.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The spectrum is expected to show distinct signals for the ethyl group, the aminomethyl group, and the three protons on the pyridine (B92270) ring. The ethyl ester protons typically appear as a quartet and a triplet. The aminomethyl protons would be a singlet, and the aromatic protons would present as a doublet, a singlet-like signal, and a doublet, characteristic of a 2,4-disubstituted pyridine ring.

Predicted ¹H NMR Data for Ethyl 2-(aminomethyl)isonicotinate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structural Fragment |

|---|---|---|---|---|

| H-a | ~1.3-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| H-b | ~4.3-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| H-c | ~4.0-4.1 | Singlet (s) | 2H | Ar-CH₂ -NH₂ |

| H-d | ~2.0-3.0 (broad) | Singlet (s) | 2H | -CH₂-NH₂ |

| H-3 | ~7.8 | Singlet (or narrow d) | 1H | Pyridine Ring |

| H-5 | ~7.7 | Doublet (d) | 1H | Pyridine Ring |

Note: Predictions are based on standard functional group values and data from analogous structures. The amine protons (H-d) may be broad and their chemical shift can vary with solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. Data from related structures like ethyl isonicotinate (B8489971) and ethyl 2-methylnicotinate help in assigning these resonances. chemicalbook.comnist.gov

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |

|---|---|---|

| C-a | ~14 | -O-CH₂-CH₃ |

| C-b | ~62 | -O-CH₂ -CH₃ |

| C-c | ~48 | Ar-CH₂ -NH₂ |

| C-2 | ~160 | C -CH₂NH₂ (Pyridine) |

| C-3 | ~122 | C -H (Pyridine) |

| C-4 | ~145 | C -C(O)O- (Pyridine) |

| C-5 | ~121 | C -H (Pyridine) |

| C-6 | ~150 | C -H (Pyridine) |

Note: Predictions are based on standard functional group values and data from analogous structures like Ethyl isonicotinate. chemicalbook.com

To confirm the structural assignments made from 1D NMR, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, confirming the relationship between the quartet (H-b) and triplet (H-a) of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, linking each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound would be characterized by absorptions from the amine, ester, and pyridine moieties. Data from the closely related compound Ethyl 2-aminonicotinate provides a reference for these characteristic bands. spectrabase.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450-3300 | Medium-Weak | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Weak | C-H Stretch | Aromatic (Pyridine) |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1725 | Strong | C=O Stretch | Ester |

| ~1600, ~1560 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

Note: Values are typical ranges and specific peaks may vary. Data is inferred from spectra of related compounds like Ethyl isonicotinate and Ethyl 2-aminonicotinate. spectrabase.comresearchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₉H₁₂N₂O₂, with a calculated molecular weight of 180.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation pathways would likely involve:

Loss of an ethoxy radical (-•OCH₂CH₃): A prominent peak at m/z = 135, corresponding to the [M - 45]⁺ ion. This is a common fragmentation for ethyl esters.

Alpha-cleavage of the aminomethyl group: Cleavage of the C-C bond between the pyridine ring and the aminomethyl group could lead to a fragment corresponding to the pyridine ring with a methylene (B1212753) group.

Loss of the entire ester group: Fragmentation could result in ions corresponding to the pyridine-2-carboxaldehyde cation.

The high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction Studies for Solid-State Structural Determination

When this compound is obtained in a crystalline form, single-crystal X-ray diffraction can be used to determine its precise three-dimensional structure in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, X-ray diffraction reveals how the molecules pack together in the crystal lattice. This can identify intermolecular interactions, such as hydrogen bonding. For this molecule, potential hydrogen bonds could form between the N-H protons of the primary amine and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group on an adjacent molecule. Such studies provide the most unambiguous structural proof available. rsc.org

Theoretical and Computational Investigations of Ethyl 2 Aminomethyl Isonicotinate

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of ethyl 2-(aminomethyl)isonicotinate. These computational methods allow for the optimization of the molecule's geometry, revealing key bond lengths, bond angles, and dihedral angles that define its shape.

For similar isonicotinate (B8489971) derivatives, studies have shown that the pyridine (B92270) ring is essentially planar. nih.govnih.gov The orientation of the ethyl ester and aminomethyl groups relative to the pyridine core is crucial for understanding its interactions with biological targets or other molecules. DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311+G(d,p), can accurately predict these conformational preferences. nih.gov

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the HOMO-LUMO energy gap was calculated to be 4.0931 eV. nih.govnih.gov

Table 1: Representative Calculated Properties for Isonicotinate Derivatives

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 2-4 Debye |

Note: The values presented are representative and can vary depending on the specific derivative and the level of theory used in the calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding how the molecule is synthesized and how it might react in different chemical environments.

For instance, the synthesis of related pyridine derivatives has been modeled to understand the sequence of bond-forming and bond-breaking events. sigmaaldrich.com These models can elucidate the role of catalysts and predict the formation of intermediates and byproducts. The search for transition states, which represent the energy maxima along the reaction coordinate, is a key aspect of these studies and provides a quantitative measure of the reaction's kinetic feasibility.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecule's structure.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=O, N-H, C-N).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the NMR spectra of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are highly valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value Range |

| Infrared (IR) | C=O Stretch | 1710-1730 cm⁻¹ |

| N-H Stretch | 3300-3500 cm⁻¹ | |

| C-N Stretch | 1200-1350 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 7.5-8.5 ppm |

| CH₂ (aminomethyl) | 3.8-4.2 ppm | |

| CH₂ (ethyl) | 4.1-4.4 ppm | |

| CH₃ (ethyl) | 1.2-1.5 ppm | |

| ¹³C NMR | C=O (ester) | 165-170 ppm |

| Aromatic Carbons | 120-155 ppm | |

| CH₂ (aminomethyl) | 45-50 ppm | |

| CH₂ (ethyl) | 60-65 ppm | |

| CH₃ (ethyl) | 13-16 ppm |

Note: These are illustrative ranges based on typical values for similar functional groups and may be refined by specific calculations.

Structure-Property Relationship Studies (e.g., relating structure to reactivity)

Structure-property relationship studies aim to understand how modifications to the molecular structure of this compound affect its physical, chemical, and biological properties. Computational methods are extensively used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related isonicotinate derivatives, it is possible to develop mathematical models that correlate these descriptors with a specific property, such as reactivity or biological activity. nih.gov For example, the electronic properties derived from DFT calculations, like the HOMO-LUMO gap and atomic charges, can be used as descriptors to predict the reactivity of different positions on the pyridine ring. These models can then be used to design new molecules with enhanced or specific desired properties, guiding synthetic efforts towards more promising candidates.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contributions of ethyl 2-(aminomethyl)isonicotinate lie in its utility as a versatile building block in synthetic chemistry. Researchers have recognized its potential in the synthesis of more complex, biologically active molecules. The presence of both a primary amine and an ester group allows for a variety of chemical transformations, making it a valuable intermediate.

One of the significant applications of this compound is in the development of novel therapeutic agents. Its structural motif is found in molecules designed to target a range of biological systems. For instance, derivatives of this compound have been investigated for their potential in creating compounds with vasodilatory properties. nih.gov The synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters has demonstrated the compound's utility in creating new nicotinate (B505614) esters with potential pharmacological activities. nih.gov

Furthermore, the aminomethylpyridine core is a recognized scaffold in medicinal chemistry. The broader family of aminopyridine derivatives has been explored for various therapeutic applications, and this compound serves as a key starting material for accessing novel analogues within this class.

In the realm of materials science, this compound is noted for its application in the creation of new materials with tailored properties, contributing to advancements in polymer science. chemimpex.com The ability of the amine and ester functionalities to participate in polymerization reactions or to be incorporated into larger macromolecular structures underscores its versatility beyond pharmaceutical applications.

Unaddressed Research Questions and Challenges

Despite its utility, several research questions and challenges concerning this compound remain. A primary challenge is the comprehensive exploration of its coordination chemistry. While the aminopyridine moiety is a well-known ligand in coordination chemistry, the specific coordination behavior of this compound with a wide range of metal ions has not been extensively documented. Understanding the steric and electronic effects of the aminomethyl and ethyl ester groups on complex formation is crucial for designing novel catalysts or functional materials.

Another unaddressed area is the full elucidation of the structure-activity relationships (SAR) for its various derivatives. While some derivatives have shown biological promise, a systematic investigation into how modifications at the amine, the ester, and the pyridine (B92270) ring affect biological activity is lacking. Such studies would provide a more rational basis for the design of future compounds with enhanced efficacy and selectivity.